molecular formula C16H17NO2 B052563 Carbazomycin A CAS No. 75139-39-8

Carbazomycin A

Cat. No. B052563
CAS RN: 75139-39-8
M. Wt: 255.31 g/mol
InChI Key: CABZEVNLYSXBGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carbazomycin A has been synthesized through various methodologies, highlighting the diversity and creativity in organic chemistry. Knölker and Bauermeister (1993) developed an efficient methodology for its synthesis via oxidative coupling, emphasizing an Fe-mediated construction of the CC and CN bond, which avoids linear multistep sequences required by classical procedures (Knölker & Bauermeister, 1993). Markad and Argade (2014) showcased a diversity-oriented synthesis approach starting from Boc-protected 3-formylindole and dimethyl maleate, featuring multiple significant C-C bond forming reactions and a range of functional group interconversions (Markad & Argade, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic methods. Sakano and Nakamura (1980) determined the structure to be 3,4-dimethoxy-1,2-dimethylcarbazole, utilizing 13C-NMR spectroscopy for detailed structural elucidation (Sakano & Nakamura, 1980).

Scientific Research Applications

  • Antibacterial and Antifungal Properties : Carbazomycin A, along with other carbazomycins, has been found useful as antibacterial and antifungal agents. These compounds show marked potential in addressing infections and are particularly effective against phytopathogenic fungi (Sakano et al., 1980).

  • Anticancer and Anti-HIV Activities : Hetero-annulated carbazoles, including this compound, have shown significant anticancer and anti-HIV activities. This is particularly relevant given the ongoing search for effective treatments against these diseases (Gunaseelan et al., 2007).

  • Photoreactive Properties : Carbazole derivatives, including this compound, exhibit photoreactive, photoconductive, and light-emitting properties. This makes them useful in the development of materials for optical and electronic applications (Gunaseelan et al., 2007).

  • Anion-binding Studies : Carbazomycins, due to their structural properties, have been recognized as useful scaffolds in anion-binding studies. This application is significant in the field of chemical sensing and molecular recognition (Gunaseelan et al., 2007).

  • Antimalarial and Antituberculosis Activities : Carbazomycins A and B have demonstrated antimalarial activity against Plasmodium falciparum and also exhibit anti-TB activity. This highlights their potential in treating infections caused by drug-resistant strains (Intaraudom et al., 2011).

Future Directions

While specific future directions for Carbazomycin A research are not available in the search results, the field of carbohydrate-containing therapeutics, which includes compounds like this compound, has several potential development directions . These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

3,4-dimethoxy-1,2-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABZEVNLYSXBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226111
Record name Carbazomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75139-39-8
Record name 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75139-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Carbazomycin A?

A1: this compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. []

Q2: How can I access spectroscopic data for this compound?

A2: Structural elucidation studies utilizing spectroscopic methods, including 13C NMR, can be found in several research papers. [] One study specifically assigns 13C-chemical shifts for this compound and its derivatives. []

Q3: What are the common synthetic approaches to this compound?

A3: Numerous synthetic routes have been developed for this compound, including:

  • Iron-mediated synthesis: This method utilizes consecutive iron-induced C-C and C-N bond formations. [, , ]
  • Palladium-catalyzed synthesis: This approach involves a direct palladium-catalyzed route for the selective substitution of carbazoles. [, ]
  • Diels-Alder reaction: This strategy utilizes the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. [, ]
  • Cyclobutanol ring-expansion: This method features a transition-metal-free approach involving NBS-mediated cyclobutanol ring expansion. []
  • Cascade benzannulation: This technique employs a one-pot cascade benzannulation for the synthesis of 3-hydroxy-2-methyl carbazoles, a key intermediate. []
  • Ytterbium-catalyzed Diels-Alder reaction: This approach utilizes (silyloxyvinyl)indole as a diene in the presence of a ytterbium catalyst. []

Q4: Are there any total synthesis reports for this compound?

A4: Yes, several total synthesis reports exist, including those employing iron-mediated strategies, [, , ] palladium-catalyzed reactions, [, ] and a cyclobutanol ring-expansion approach. []

Q5: What are the primary biological activities of this compound?

A5: this compound exhibits notable antifungal activity against various phytopathogenic fungi. [] Additionally, it demonstrates weak antibacterial activity against certain bacteria and yeast. []

Q6: Has this compound's activity been tested against specific organisms?

A6: Yes, research indicates activity against Trichophyton species. [] Additionally, studies highlight its potential against Xanthomonas oryzae pv. oryzae, a bacterial blight affecting rice. []

Q7: Are there any studies on the mechanism of action of this compound?

A7: While its exact mechanism of action remains to be fully elucidated, some studies suggest Carbazomycin B, a closely related analog, disrupts membrane formation and metabolic processes in bacteria. [] Further research is needed to confirm if this compound shares a similar mechanism.

Q8: How do structural modifications influence the biological activity of this compound?

A9: Research indicates that the presence of a free hydroxy group on the carbazole ring significantly contributes to the antioxidant activity of this compound. [] Derivatives lacking this group demonstrate diminished activity. []

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